N-[5-(butyrylamino)-2-chlorophenyl]-2-chloro-5-iodobenzamide
説明
N-[5-(butyrylamino)-2-chlorophenyl]-2-chloro-5-iodobenzamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound is a potent inhibitor of the NEDD8-activating enzyme (NAE), which is responsible for the activation of the ubiquitin-like protein NEDD8. The inhibition of NAE by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, which results in the disruption of various cellular processes, including DNA replication, cell cycle progression, and DNA damage response.
作用機序
The mechanism of action of N-[5-(butyrylamino)-2-chlorophenyl]-2-chloro-5-iodobenzamide involves the inhibition of NAE, which is responsible for the activation of NEDD8. NEDD8 is a small ubiquitin-like protein that is involved in the regulation of various cellular processes, including DNA replication, cell cycle progression, and DNA damage response. The inhibition of NAE by this compound leads to the accumulation of NEDD8-conjugated proteins, which results in the disruption of various cellular processes, including DNA replication, cell cycle progression, and DNA damage response. This disruption leads to the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in cancer cells, which makes it a potential candidate for cancer therapy. This compound has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells. In addition, this compound has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and prostate cancer.
実験室実験の利点と制限
One of the advantages of N-[5-(butyrylamino)-2-chlorophenyl]-2-chloro-5-iodobenzamide is its potent inhibitory activity against NAE. This makes it a valuable tool for studying the role of NEDD8 in various cellular processes. However, one of the limitations of this compound is its potential toxicity in vivo. This compound has been shown to induce liver toxicity in animal models, which limits its potential as a therapeutic agent.
将来の方向性
There are several future directions for the study of N-[5-(butyrylamino)-2-chlorophenyl]-2-chloro-5-iodobenzamide. One potential direction is the development of more potent and selective NAE inhibitors. Another potential direction is the identification of biomarkers that can predict the response of cancer cells to this compound. In addition, the combination of this compound with other cancer therapies, such as chemotherapy and radiotherapy, should be further explored. Finally, the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases, should be investigated.
科学的研究の応用
N-[5-(butyrylamino)-2-chlorophenyl]-2-chloro-5-iodobenzamide has been extensively studied in the field of cancer research, and it has shown promising results in preclinical studies. This compound has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and prostate cancer. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells. This compound has also been shown to induce cell death in cancer cells, which makes it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-[5-(butanoylamino)-2-chlorophenyl]-2-chloro-5-iodobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2IN2O2/c1-2-3-16(23)21-11-5-7-14(19)15(9-11)22-17(24)12-8-10(20)4-6-13(12)18/h4-9H,2-3H2,1H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRDLSLOWZMPBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。